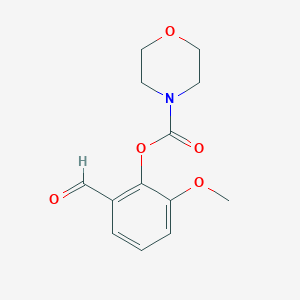
2-Formyl-6-methoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-methoxyphenyl morpholine-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a formyl group, a methoxy group, and a morpholine ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-methoxyphenyl morpholine-4-carboxylate typically involves the reaction of 2-formyl-6-methoxyphenol with morpholine-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Formyl-6-methoxyphenyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and morpholine ring play crucial roles in its reactivity and binding properties. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-4-formyl-6-methoxyphenyl morpholine-4-carboxylate: Similar structure with a chloro group instead of a formyl group.
2-Formyl-6-methoxyphenyl morpholine-4-carboxylate derivatives: Various derivatives with different substituents on the phenyl ring or morpholine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2-formyl-6-methoxyphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-4-2-3-10(9-15)12(11)19-13(16)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 |
InChI Key |
SKAPDLHPMQQAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)N2CCOCC2)C=O |
solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















